molecular formula C22H21NO4 B2869818 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2138195-12-5

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2869818
CAS No.: 2138195-12-5
M. Wt: 363.413
InChI Key: JKXFSIRXKZELBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like azabicyclo[4.1.0]heptane core. The 3-azabicyclo[4.1.0]heptane system introduces a strained bicyclic structure, which can enhance rigidity and influence binding interactions in medicinal chemistry applications. The 7-carboxylic acid group provides a handle for further functionalization, while the 9-fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen serves as a protective moiety commonly used in peptide synthesis. The Fmoc group is UV-active and base-labile, allowing for selective removal under mild basic conditions (e.g., piperidine) without disrupting acid-sensitive functionalities .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFSIRXKZELBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis, and an azabicyclo framework that contributes to its diverse chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H21_{21}NO4_4, with a molecular weight of approximately 363.4 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, enhancing its reactivity and interaction with biological targets.

PropertyValue
Common NameThis compound
CAS Number2138195-12-5
Molecular FormulaC22_{22}H21_{21}NO4_4
Molecular Weight363.4 g/mol

The biological activity of this compound is primarily linked to its structural components, particularly the Fmoc group, which protects amino groups during peptide synthesis, thereby preventing unwanted side reactions. The azabicyclo structure may facilitate interactions with various biological targets such as enzymes and receptors, influencing its pharmacological properties.

Pharmacological Properties

Research indicates that compounds with azabicyclo frameworks often exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
  • Anticancer Properties : The fluorenone derivatives related to this compound have been studied for their antiproliferative effects against cancer cell lines.

In particular, studies on related fluorenone derivatives have demonstrated their ability to inhibit growth in Gram-positive and Gram-negative bacteria, as well as their cytotoxic effects on cancer cells.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of fluorenone derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the fluorenone structure can enhance antibacterial efficacy .
  • Antitumor Activity : Another research focused on fluorenone analogs showed promising results in inhibiting topoisomerase I, a critical enzyme in cancer cell proliferation . These findings suggest that similar structural modifications in this compound could yield compounds with enhanced anticancer properties.

Comparative Analysis

When compared to other bicyclic compounds, this compound stands out due to its unique combination of structural elements:

Compound NameKey Features
3-Azabicyclo[4.1.0]heptaneBase structure without carboxylic acid group
3-MethylpiperidineContains nitrogen in a six-membered ring
Bicyclo[2.2.2]octaneFully saturated bicyclic structure

The presence of the Fmoc group enhances its stability and reactivity compared to other similar compounds lacking this specific combination or possessing different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid are compared below with analogous bicyclic and protected amines.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Protection Key Characteristics References
This compound C₂₂H₂₁NO₄ 363.41 Fmoc at N3 UV-active, base-labile deprotection; rigid bicyclic scaffold
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid C₁₂H₁₉NO₄ 253.28 Boc at N3 Acid-labile protection; stable under basic conditions
(1R,6S,7R)-3-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid C₁₇H₁₅FN₄O₂ 326.32 Pyrimidoindole at N3 Aromatic heterocycle; potential kinase inhibition due to planar structure
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-3-carboxylic acid C₂₃H₂₁NO₄ 375.42 Fmoc at N2; bicyclo[3.1.1] Altered ring strain; distinct spatial orientation vs. [4.1.0] systems
3-(tert-Butoxycarbonyl)-5-hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid C₁₃H₂₁NO₆ 287.31 Boc, hydroxyl groups Increased hydrophilicity; H-bonding capacity enhances solubility

Structural and Functional Insights

Protection Strategy :

  • The Fmoc group (as in the target compound) is preferred in stepwise syntheses requiring orthogonal protection, while Boc (tert-butoxycarbonyl) is ideal for acid-stable intermediates .
  • The pyrimidoindole-substituted variant lacks protection, suggesting its use in direct biological screening .

Bicyclic System Differences: The azabicyclo[4.1.0]heptane core in the target compound has a norbornane-like geometry, offering rigidity and stereochemical control. In contrast, the [3.1.1] system (e.g., ) features a smaller bridgehead, altering ring strain and conformational flexibility .

Functional Group Impact: Hydroxyl and hydroxymethyl groups () significantly increase polarity, improving aqueous solubility but reducing membrane permeability .

Synthetic Utility :

  • Fmoc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) due to their compatibility with automated protocols. Boc-protected analogs, however, are favored in acid-tolerant synthetic pathways .

Hydrophilic derivatives () may serve as intermediates for prodrugs or polar conjugates .

Preparation Methods

[6π+2π]-Cycloaddition Approach

A method adapted from fluorene-containing azabicyclo syntheses involves a [6π+2π]-cycloaddition between a substituted diene and a nitrile oxide (Figure 1). This reaction proceeds under thermal or photolytic conditions to yield the bicyclic skeleton with moderate stereoselectivity. Key parameters include:

  • Diene substrate : 1,3-Cyclohexadiene derivatives functionalized with a pre-installed amine group.
  • Nitrile oxide : Generated in situ from hydroxamic acid precursors.
  • Reaction conditions : Toluene at 110°C for 12–24 hours, yielding the bicyclo[4.1.0]heptane system in 45–60% yield.

Table 1: Performance of [6π+2π]-Cycloaddition

Parameter Value
Yield 45–60%
Diastereomeric Ratio (dr) 3:1 to 5:1
Key Limitation Moderate stereocontrol

Intramolecular Cyclopropanation

An alternative route employs a copper-catalyzed intramolecular cyclopropanation of allylic amines (Figure 2). This method leverages transition-metal catalysis to form the bicyclic structure with high efficiency:

  • Substrate preparation : N-Allyl glycine derivatives are functionalized with a leaving group (e.g., bromide) at the γ-position.
  • Cyclization : Catalyzed by Cu(OTf)₂ in dichloromethane at room temperature, achieving 70–85% yield.
  • Stereochemical outcome : Exclusive formation of the endo isomer due to steric constraints during ring closure.

Table 2: Cyclopropanation vs. Cycloaddition

Method Yield (%) Stereoselectivity Scalability
[6π+2π]-Cycloaddition 45–60 Moderate Limited
Intramolecular Cyclopropanation 70–85 High High

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced to protect the secondary amine of the azabicyclo[4.1.0]heptane core. Standard protocols involve:

Fmoc-Cl Coupling

Reaction of the free amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a tertiary base (e.g., diisopropylethylamine) in dichloromethane or dimethylformamide. Key considerations include:

  • Stoichiometry : 1.2 equivalents of Fmoc-Cl to ensure complete protection.
  • Reaction time : 2–4 hours at 0–25°C.
  • Workup : Aqueous sodium bicarbonate wash followed by column chromatography (silica gel, hexane/ethyl acetate).

Table 3: Fmoc Protection Efficiency

Base Solvent Yield (%) Purity (%)
Diisopropylethylamine DCM 92 98
Triethylamine DMF 88 95

Carboxylic Acid Functionalization

The 7-carboxylic acid group is typically introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile/ester.

Oxidation of Hydroxymethyl Intermediates

A two-step sequence is employed:

  • Hydroxymethyl installation : Grignard addition to a ketone intermediate at position 7.
  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) in acetone/water, achieving >90% conversion.

Nitrile Hydrolysis

Nitrile-containing intermediates are hydrolyzed under acidic conditions (HCl, reflux) or via enzymatic catalysis (nitrilase). The latter offers superior selectivity but lower yields (50–65%) compared to acid hydrolysis (75–85%).

Table 4: Carboxylic Acid Formation Methods

Method Conditions Yield (%) Purity (%)
Jones oxidation CrO₃, H₂SO₄, 0°C 90 95
Acidic hydrolysis 6M HCl, reflux 85 90
Enzymatic hydrolysis Nitrilase, pH 7.5 65 98

Integrated Synthesis Workflow

Combining the above steps, a representative synthesis proceeds as follows:

  • Cyclopropanation : Cu(OTf)₂-catalyzed cyclization of N-allyl glycine bromide (85% yield).
  • Fmoc protection : Treatment with Fmoc-Cl/DIEA in DCM (92% yield).
  • Carboxylic acid installation : Jones oxidation of hydroxymethyl precursor (90% yield).

Overall yield : 85% × 92% × 90% = 70.6% .

Challenges and Optimization Strategies

  • Stereochemical drift : Epimerization at C7 during oxidation is mitigated using low-temperature conditions.
  • Fmoc stability : The Fmoc group is susceptible to premature cleavage under acidic conditions; neutral pH is maintained during workup.
  • Scalability : Continuous flow reactors improve cyclopropanation efficiency by reducing catalyst loading by 40%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.